Glycerol diacetate laurate
Description
Historical Context of Glycerol (B35011) Ester Research and the Emergence of Glycerol Diacetate Laurate
The scientific journey into glycerol esters began with the foundational work on glycerol itself. First isolated in 1779 by Carl Wilhelm Scheele, who called it the "sweet principle of fat," the substance was later named "glycerin" by Michel-Eugène Chevreul in 1811. britannica.comgerli.com Chevreul's extensive research in the early 19th century on fats and oils established that they are esters of fatty acids and glycerol. gerli.com This fundamental understanding paved the way for the exploration of various glycerol esters.
The synthesis of esters of glycerol with single fatty acids (mono-, di-, and triglycerides) became a central theme in lipid chemistry. However, the study of mixed glycerol esters, where different fatty acids are attached to the same glycerol molecule, is a more recent development, driven by the desire to create "structured lipids." stmjournals.in Structured lipids are triacylglycerols that have been modified to alter the fatty acid composition and/or their positional distribution on the glycerol backbone. stmjournals.intandfonline.com This modification can be achieved through chemical or enzymatic processes. stmjournals.in
The emergence of this compound is situated within this broader context of structured lipid research. The specific timeline for the first synthesis and investigation of this compound is not prominently documented in historical records. However, its development can be seen as a logical progression from the study of simpler glycerol acetates and laurates. Research into the enzymatic synthesis of structured lipids, particularly using lipases for targeted esterification and transesterification, has been a key enabler for the creation of specific mixed esters like this compound. ftb.com.hr These enzymatic methods offer a high degree of control over the final molecular structure, which is crucial for studying the relationship between structure and function. ftb.com.hr The interest in such compounds has been propelled by their potential applications in various industries, leading to dedicated research on their synthesis and properties.
Significance of Mixed Glycerol Esters in Chemical Science and Technology
Mixed glycerol esters, such as this compound, hold considerable significance in both fundamental chemical science and applied technology due to their tailored properties. The combination of different fatty acid chains on a single glycerol molecule allows for the fine-tuning of physical characteristics like melting point, viscosity, and solubility. google.com This ability to engineer specific properties makes them valuable in a wide range of applications.
From a chemical science perspective, mixed glycerol esters serve as model compounds for studying the influence of molecular architecture on physical and chemical behavior. The arrangement of different acyl groups on the glycerol backbone can affect crystalline structure, interfacial properties, and reactivity. Research in this area contributes to a deeper understanding of lipid chemistry and informs the design of new functional molecules.
In the realm of technology, the applications of mixed glycerol esters are diverse. They are investigated for their potential use in:
Cosmetics and Personal Care: As emollients, emulsifiers, and solubilizers in formulations for skin and hair care. google.comgoogle.com The specific combination of fatty acids can influence the sensory properties and stability of these products.
Pharmaceuticals: As excipients in drug delivery systems. cir-safety.org Their ability to solubilize poorly water-soluble drugs and modify release kinetics is a key area of research. researchgate.net
Food Industry: As emulsifiers and structured fats with specific melting profiles and nutritional properties.
Polymer Science: As plasticizers and monomers for the synthesis of bio-based polymers. researchgate.net
The versatility of mixed glycerol esters stems from the vast number of possible combinations of fatty acids, leading to a wide spectrum of functional materials.
Isomeric Forms of this compound: Structural Considerations in Research
This compound can exist in different isomeric forms depending on the position of the acetate (B1210297) and laurate groups on the glycerol backbone. The two primary isomers are:
1,3-diacetyloxy-2-propyl dodecanoate (B1226587): In this isomer, the two acetate groups are attached to the primary carbons (sn-1 and sn-3) of the glycerol backbone, while the laurate group is at the secondary carbon (sn-2).
1,2-diacetyloxy-3-propyl dodecanoate (also referred to as 2,3-diacetyloxypropyl dodecanoate): Here, the acetate groups are on adjacent carbons (sn-1 and sn-2, or sn-2 and sn-3), and the laurate group is on a primary carbon (sn-3 or sn-1, respectively). nist.gov
The specific isomer synthesized can have a significant impact on its physical and chemical properties. For instance, the symmetry of the 1,3-diacetyl isomer can influence its packing in the solid state, potentially leading to a different melting point and crystalline structure compared to the asymmetric 1,2-diacetyl isomer. In research, the ability to synthesize and isolate specific isomers is crucial for understanding structure-property relationships. Enzymatic synthesis using regioselective lipases is a powerful tool for achieving this level of control. ftb.com.hr
Below is a table summarizing the key identifiers for the different isomeric forms of this compound:
| Property | 1,3-diacetyloxy-2-propyl dodecanoate | 1,2-diacetyloxy-3-propyl dodecanoate |
| IUPAC Name | 1,3-diacetyloxypropan-2-yl dodecanoate | 2,3-diacetyloxypropyl dodecanoate |
| CAS Number | 55191-43-0 | 55191-44-1 nist.gov |
| Molecular Formula | C19H34O6 | C19H34O6 |
| Molecular Weight | 358.47 g/mol | 358.47 g/mol |
Data sourced from various chemical databases.
Overview of Key Research Disciplines Investigating this compound
The unique properties of this compound have attracted the attention of researchers across several scientific disciplines:
Cosmetic Science: This field investigates the use of this compound and other mixed esters as emollients, skin-conditioning agents, and formulation aids in cosmetic products. google.com Research focuses on how the structure of these esters affects skin feel, moisture retention, and product stability. google.com
Pharmaceutical Sciences: In pharmaceutics, this compound is explored as a potential excipient in drug delivery systems. cir-safety.org Studies in this area examine its ability to enhance the solubility of poorly soluble active pharmaceutical ingredients (APIs), act as a vehicle for topical and oral drug delivery, and influence the release profile of drugs from formulations. researchgate.net
Lipid Chemistry and Food Science: Researchers in this area focus on the synthesis, characterization, and physical properties of structured lipids like this compound. stmjournals.in Enzymatic synthesis using lipases to create specific isomeric structures is a significant area of investigation. ftb.com.hr The melting behavior, crystallization, and potential applications in food systems are also studied.
Polymer and Materials Science: The potential of glycerol-based esters as building blocks for biodegradable polymers is an emerging area of research. researchgate.net The functional groups in this compound could be utilized in polymerization reactions to create new materials with specific properties.
The interdisciplinary nature of the research into this compound highlights its potential as a versatile and functional chemical compound.
Structure
2D Structure
Properties
CAS No. |
55191-43-0 |
|---|---|
Molecular Formula |
C19H34O6 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
1,3-diacetyloxypropan-2-yl dodecanoate |
InChI |
InChI=1S/C19H34O6/c1-4-5-6-7-8-9-10-11-12-13-19(22)25-18(14-23-16(2)20)15-24-17(3)21/h18H,4-15H2,1-3H3 |
InChI Key |
IADBTKCAYVABOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC(COC(=O)C)COC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Process Optimization for Glycerol Diacetate Laurate
Esterification Pathways for Glycerol (B35011) and Fatty Acids
Esterification is a fundamental process for the synthesis of glycerol diacetate laurate, involving the reaction of glycerol with fatty acids in the presence of a catalyst. researchgate.netresearchgate.net This pathway can be approached through direct esterification or transesterification routes.
Direct esterification involves the simultaneous or sequential reaction of glycerol with lauric acid and acetic acid. researchgate.netresearchgate.netontosight.ai This method is a common industrial route for the production of monoglycerides (B3428702) and can be adapted for the synthesis of di- and triglycerides. researchgate.netdergipark.org.tr The reaction is typically catalyzed by acids and can be carried out in both homogeneous and heterogeneous phases. researchgate.net
The process involves the protonation of the carboxylic acid by an acid catalyst, followed by a nucleophilic attack of the alcohol on the carbonyl carbon. europa.eu This forms an intermediate that subsequently loses a water molecule to yield the ester. europa.eu The removal of water, a by-product of the reaction, is essential to shift the equilibrium towards the formation of the ester and prevent the reverse hydrolysis reaction. researchgate.netjst.go.jp This is often achieved by using a nitrogen flow or a vacuum. researchgate.net
Several factors influence the outcome of the direct esterification, including reaction temperature, catalyst concentration, and the molar ratio of reactants. researchgate.net For instance, in the esterification of glycerol with lauric acid, increasing the reaction temperature and catalyst concentration can enhance the rate of monoacylglycerol (MAG) formation. researchgate.net However, without a catalyst, achieving the maximum concentration of the monoester can be a slow process. researchgate.net
The use of a solvent in which both glycerol and fatty acids are soluble can significantly increase the yield of monoglycerides by overcoming the immiscibility of the reactants. rsc.org Phenol has been shown to be an effective medium for this purpose. rsc.org
A study on the direct esterification of glycerol and lauric acid using a lipase (B570770) from Schizophyllum commune (ScLipA) demonstrated the feasibility of enzymatic catalysis for this reaction. researchgate.net Thin-layer chromatography (TLC) analysis confirmed the formation of the ester over a period of five days. researchgate.net
Table 1: Influence of Reaction Parameters on Direct Esterification of Glycerol with Lauric Acid
| Parameter | Observation | Source |
|---|---|---|
| Reaction Temperature | Increased temperature from 100 to 150 °C increases the rate of esterification but can decrease selectivity towards monoacetin. mdpi.com | mdpi.com |
| Catalyst Concentration | Increasing zinc carboxylate concentration enhances the rate of monoacylglycerol formation. researchgate.net | researchgate.net |
| Molar Ratio | An excess of glycerol is often required as di- and triglycerides can also be formed. dergipark.org.tr | dergipark.org.tr |
| Water Removal | Continuous removal of water is crucial to drive the reaction towards product formation. researchgate.net | researchgate.net |
Transesterification offers an alternative pathway to direct esterification for synthesizing this compound. This process typically involves the reaction of a glycerol ester with another ester in the presence of a catalyst.
Enzymatic transesterification using lipases has gained significant attention due to its high selectivity and mild reaction conditions. nih.gov Lipases can catalyze the exchange of acyl groups, leading to the formation of new esters. For instance, the synthesis of 1,3-diacylglycerols (1,3-DAG) has been successfully achieved through the direct esterification of glycerol with saturated fatty acids in a solvent-free system using immobilized lipases like Lipozyme RM IM and Novozym 435. nih.gov
In a study on the synthesis of α-glycerol monolaurate, a two-step process was employed. researchgate.net First, transesterification of methyl laurate and protected glycerol (glycerol 1,2-acetonide) was carried out using Lipozyme TL IM as a catalyst. researchgate.net The resulting intermediate was then deprotected using Amberlyst-15 to yield the final product. researchgate.net This method highlights the potential of combining enzymatic and chemical catalysis to achieve specific isomers.
The choice of lipase is critical, as different lipases exhibit varying activities and selectivities. For example, in the synthesis of 1,3-dilaurin (B53383), Lipozyme RM IM and Novozym 435 showed good performance, while Lipozyme TL IM had low activity. nih.gov The operational stability of the lipase is also an important factor for industrial applications, with Lipozyme RM IM retaining a significant portion of its activity after multiple batches. nih.gov
Table 2: Comparison of Lipases in the Synthesis of 1,3-Diacylglycerols
| Lipase | Performance | Source |
|---|---|---|
| Lipozyme RM IM | Good performance in lauric acid conversion. nih.gov Good operational stability. nih.gov | nih.gov |
| Novozym 435 | Good performance in lauric acid conversion. nih.gov | nih.gov |
| Lipozyme TL IM | Low activity for 1,3-dilaurin synthesis. nih.gov | nih.gov |
Chemical transesterification typically involves the use of acid or base catalysts at elevated temperatures. dergipark.org.tr This method is a common industrial route for producing monoglycerides through the glycerolysis of triglycerides with glycerol. dergipark.org.tr The reaction of fatty acid methyl esters with glycerol is another transesterification route to produce monoglycerides. jst.go.jp
The use of solid basic catalysts, such as magnesium-containing MCM-41, has been explored for the transesterification of methyl laurate with glycerol. academie-sciences.fr These catalysts can exhibit shape selectivity, favoring the formation of monoglycerides. academie-sciences.fr For example, a Mg-MCM-41 catalyst with a specific pore size yielded glycerol monolaurate with high selectivity and yield. academie-sciences.fr
Transesterification Routes for this compound Synthesis.
Catalytic Systems in this compound Synthesis
Heterogeneous catalysts are gaining prominence in esterification reactions due to their ease of separation from the reaction mixture, reusability, and often-improved selectivity. researchgate.net Various solid acid catalysts have been investigated for the esterification of glycerol with fatty acids. researchgate.net
For the acetylation of glycerol, catalysts such as cesium phosphotungstate, Amberlyst-15, H-beta, sulfated zirconia, and montmorillonite (B579905) K-10 have been studied. mdpi.com Amberlyst-35, a resin catalyst, has shown high activity in the esterification of glycerol with acetic acid, achieving nearly 100% glycerol conversion. mdpi.com
In the esterification of glycerol with lauric acid, zinc carboxylates have been used as catalysts, where an increase in catalyst concentration led to a higher rate of monoacylglycerol formation. researchgate.net Tetra-n-butylammonium-modified montmorillonite has also been shown to be an active and selective catalyst for the production of glycerol monolaurate. dergipark.org.tr
Recent research has also explored the use of carbon-based sulfonic acid functionalized ionic liquids as catalysts for the selective esterification of glycerol with acetic acid or lauric acid. researchgate.net The hydrophilicity of these catalysts plays a significant role in their performance by allowing for better dispersion in the reaction medium and enhanced accessibility of reactants to the acid sites. researchgate.net
Table 3: Examples of Heterogeneous Catalysts in Glycerol Esterification
| Catalyst | Reactants | Key Findings | Source |
|---|---|---|---|
| Amberlyst-35 | Glycerol, Acetic Acid | Almost 100% glycerol conversion with high triacetin (B1683017) selectivity at optimized conditions. mdpi.com | mdpi.com |
| Zinc Laurate | Glycerol, Lauric Acid | Increased temperature and catalyst concentration enhanced monoacylglycerol formation rate. researchgate.net | researchgate.net |
| [PrSO3HN][SO3CF3]/C nanorods | Glycerol, Acetic Acid/Lauric Acid | Excellent esterification activity due to Brønsted acid nature and surface hydrophilicity. researchgate.net | researchgate.net |
| Tetra-n-butylammonium-modified montmorillonite | Glycerol, Lauric Acid | Active and highly selective for glycerol monolaurate production. dergipark.org.tr | dergipark.org.tr |
Biocatalytic Approaches (e.g., Immobilized Lipases)
Enzymatic synthesis using immobilized lipases offers a green alternative, characterized by high selectivity and mild reaction conditions. Lipases like Novozym 435 (from Candida antarctica) and Lipozyme RM IM (from Rhizomucor miehei) are frequently used.
In the solvent-free synthesis of 1,3-dilaurin, Lipozyme RM IM was optimized to achieve 95.3% lauric acid conversion and 80.3% 1,3-dilaurin content. nih.gov The optimal conditions were a reaction time of 3 hours at 50°C with a 5 wt% enzyme concentration. nih.gov Similarly, for the synthesis of diglycerol (B53887) laurates, Novozym 435 was used, achieving an 84.4% conversion of methyl laurate under optimized conditions: 65°C, a laurate/decaglycerol (B1678983) molar ratio of 2:1, and a 4.5-hour reaction time. researchgate.net The use of a vacuum is often employed in these systems to remove water, a by-product of esterification, thereby shifting the reaction equilibrium towards product formation. nih.govresearchgate.net
Ionic Liquids as Catalytic Media
Ionic liquids (ILs) are considered green catalysts and solvents due to their low volatility and high thermal stability. researchgate.net Sulfonic acid-functionalized ionic liquids have been successfully applied in the selective esterification of glycerol with lauric acid to produce valuable glycerol esters like glycerol monolaurate and dilaurate. researchgate.net While direct data for this compound is sparse, related studies are informative. For example, the synthesis of methyl laurate using the Brønsted acidic IL [Hnmp]HSO4 was optimized, achieving a 98.58% conversion. mdpi.com This suggests that similar ILs could be adapted for the more complex synthesis of this compound, potentially enhancing reaction efficiency under mild conditions. mdpi.com
Optimization of Reaction Parameters for Yield and Selectivity
The yield of this compound and the selectivity towards it over other esters (monoacetate, triacetate, monolaurate, etc.) are highly dependent on key reaction parameters.
Influence of Reactant Molar Ratios
The molar ratio of glycerol to the acyl donors (lauric acid and acetic acid) is a critical factor in controlling the degree of esterification.
In chemical catalysis for producing glycerol diacetate, the molar ratio of glycerol to acetic acid is typically controlled in excess of the stoichiometric requirement of 1:2 to drive the reaction forward. Ratios such as 1:2.5 and 1:2.8 have been documented. google.com
For producing monolaurate, an excess of glycerol is often used. Ratios of glycerol to lauric acid ranging from 4:1 to 8:1 have been explored with modified montmorillonite catalysts. google.com A 6:1 ratio was found to be optimal in one study. google.com
In enzymatic synthesis, the ratio can be manipulated to target specific products. For 1,3-dilaurin synthesis, a lauric acid to glycerol molar ratio of 2:1 (or glycerol to acid ratio of 1:2) was used to favor the formation of the di-substituted glyceride. nih.gov For diglycerol laurate synthesis, a 1:1 initial acid to alcohol ratio was employed. researchgate.net
Impact of Temperature and Pressure
Temperature and pressure are crucial for reaction kinetics, catalyst stability, and equilibrium position.
Temperature: Higher temperatures generally increase the reaction rate but can negatively impact selectivity and catalyst stability. In the zinc laurate-catalyzed esterification of glycerol, increasing the temperature from 130°C to 170°C enhanced the rate of monoacylglycerol formation. researchgate.net For enzymatic reactions, there is an optimal temperature beyond which the enzyme denatures; for Lipozyme RM IM, this was found to be 50°C, while for Novozym 435, it was 65°C in their respective systems. nih.govresearchgate.net For solid acid catalysts like Amberlyst resins, temperatures are often in the range of 80-110°C. google.comdergipark.org.tr
Pressure: Esterification reactions produce water, and its removal is essential to prevent the reverse hydrolysis reaction. Many processes are conducted under vacuum or reduced pressure to continuously remove water, thereby driving the reaction towards higher conversion. nih.govresearchgate.net For reactions in supercritical fluids, such as the synthesis of glycerol acetates using Amberlyst 15 in supercritical CO2, pressure influences the phase behavior and solvation power of the medium, affecting conversion and selectivity. rsc.org
Interactive Data Table: Effect of Reaction Parameters on Glycerol Ester Synthesis
| Catalytic System | Parameter | Range Studied | Optimal Value | Effect on Yield/Selectivity | Source(s) |
|---|---|---|---|---|---|
| Zinc Laurate | Temperature | 130 - 170°C | 150°C | Increased MAG formation rate with temperature. | researchgate.netresearchgate.net |
| Immobilized Lipase (Lipozyme RM IM) | Temperature | - | 50°C | Higher temperatures can decrease enzyme activity. | nih.gov |
| Immobilized Lipase (Novozym 435) | Temperature | - | 65°C | Higher temperatures can lead to enzyme inactivation. | researchgate.net |
| Montmorillonite | Glycerol:Lauric Acid Ratio | 4:1 - 8:1 | 6:1 | Excess glycerol favors monolaurate formation. | google.com |
| Immobilized Lipase (Lipozyme RM IM) | Lauric Acid:Glycerol Ratio | - | 2:1 | Favors 1,3-dilaurin synthesis. | nih.gov |
| Various | Pressure | Atmospheric / Vacuum | Vacuum | Water removal shifts equilibrium, increasing conversion. | nih.govresearchgate.net |
Effect of Catalyst Concentration and Reusability
The efficiency of this compound synthesis is significantly influenced by the concentration of the catalyst used. An optimal catalyst loading is crucial for maximizing the reaction rate and yield. For instance, in the esterification of glycerol with lauric acid, increasing the catalyst loading generally improves the conversion of lauric acid and the yield of the desired glycerides. Studies on related esterification reactions have shown that increasing catalyst loading from 1 to 3 wt.% can significantly enhance the reaction rate. However, beyond a certain point, further increases in catalyst concentration may not lead to a proportional increase in yield and can even be detrimental due to mass transfer limitations between the immiscible reactants. dergipark.org.tr
A key aspect of sustainable synthesis is the reusability of the catalyst. Heterogeneous catalysts are particularly advantageous in this regard as they can be easily separated from the reaction mixture and reused in subsequent batches, making the process more cost-effective and environmentally friendly. rsc.org For example, a diatomite-loaded H₂SO₄/TiO₂ catalyst used in the esterification of glycerol showed good reusability over five cycles, although a decrease in diacetin (B166006) yield was observed in the later cycles. mdpi.com Similarly, a 3% yttrium supported on mesoporous silicate (B1173343) material (SBA-3) was found to be stable and reusable for three reaction cycles in the acetylation of glycerol. mdpi.com Another study highlighted a catalyst that maintained its activity even after five reaction cycles with no significant deactivation or leaching observed. mdpi.com The ability to recycle the catalyst multiple times without a significant loss of activity is a critical factor in the industrial-scale production of this compound. rsc.orgmdpi.com
Below is an interactive data table summarizing the reusability of different catalysts in related glycerol esterification reactions.
| Catalyst | Substrates | Reusability (Number of Cycles) | Key Findings |
| Diatomite-loaded H₂SO₄/TiO₂ | Glycerol and Oleic Acid | 5 | Diacetin yield decreased after the third cycle. mdpi.com |
| 3% Yttrium on SBA-3 | Glycerol and Acetic Acid | 3 | Catalyst was stable with high glycerol conversion. mdpi.com |
| Modified Mesoporous Carbon | Glycerol Acetylation | 5 | No deactivation or leaching was observed. mdpi.com |
| [Hnmp]HSO₄ (Ionic Liquid) | Lauric Acid and Methanol | 5 | Catalytic activity remained high. royalsocietypublishing.org |
| Zinc Glycerolate | Soybean Oil and Methanol | 5 | Catalyst concentration remained constant. conicet.gov.ar |
Role of Water Removal and Solvent Systems
The choice of solvent system can also play a significant role in the synthesis of this compound. While solvent-free systems are often preferred for their environmental benefits, certain solvent systems can enhance the solubility of reactants and facilitate the reaction. researchgate.netscielo.br For example, in the enzymatic synthesis of decaglycerol laurates, tert-butanol (B103910) was used as the reaction medium. researchgate.net The ideal solvent should be inert, have a suitable boiling point for the reaction temperature, and be easily separable from the product. In some cases, one of the reactants, such as excess glycerol, can also act as the solvent. uniovi.es The use of glycerol as a solvent has been explored in various organic reactions and is considered a green solvent due to its renewable nature and biodegradability. uniovi.es
Novel Green Chemistry Routes for Sustainable Production
Utilization of Renewable Feedstocks (e.g., Waste Cooking Oils)
A key principle of green chemistry is the use of renewable resources as starting materials. Glycerol itself is a significant biorefinery feedstock, often generated as a byproduct of biodiesel production from the transesterification of vegetable oils and animal fats. researchgate.netrsc.org The valorization of this crude glycerol into value-added chemicals like this compound is a prime example of a sustainable chemical process. rsc.orgresearchgate.net
Furthermore, the laurate component can be sourced from renewable feedstocks such as waste cooking oil. mdpi.comresearchgate.net Waste cooking oil is a low-cost and abundant resource that can be hydrolyzed to yield fatty acids, including lauric acid, which can then be used in the esterification reaction with glycerol. mdpi.com This approach not only provides a sustainable route to this compound but also addresses the environmental issues associated with the disposal of waste cooking oil. mdpi.com The use of enzymes as catalysts allows for the processing of feedstocks with high free fatty acid content, which is often the case with waste oils, without the formation of unwanted byproducts like soap that can occur with conventional alkaline catalysts. mdpi.com
Solvent-Free and Near-Critical Fluid Methodologies
Solvent-free synthesis is a highly desirable green chemistry approach as it eliminates the need for potentially toxic and polluting organic solvents, reduces waste, and simplifies the purification process. researchgate.netscielo.br The direct esterification of glycerol with lauric acid can be performed under solvent-free conditions, often with the aid of a heterogeneous catalyst. ajgreenchem.comresearchgate.net This method is not only more environmentally friendly but can also be more economically viable due to reduced raw material and waste disposal costs. scielo.br Lipase-catalyzed solvent-free synthesis has been successfully employed for the production of various esters, including erythorbyl laurate, demonstrating the feasibility of this approach for similar compounds like this compound. snu.ac.kr
Process Intensification Studies
Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. researchgate.net For the synthesis of this compound, several process intensification strategies can be explored. One promising approach is the use of continuous-flow reactors, particularly those with immobilized enzymes. vulcanchem.com Continuous-flow systems offer better heat and mass transfer, precise control over reaction parameters, and the potential for higher throughput compared to traditional batch reactors. vulcanchem.comresearchgate.net Immobilizing the catalyst, such as a lipase, within the reactor allows for its continuous reuse and simplifies product purification. vulcanchem.com It has been suggested that such systems could significantly reduce production costs. vulcanchem.com
Microwave irradiation is another process intensification tool that can accelerate reaction rates and reduce reaction times. researchgate.net In the context of ester synthesis, microwave-assisted catalysis has been shown to enhance reaction efficiency. dntb.gov.uaacs.org The application of microwaves can lead to rapid and uniform heating of the reaction mixture, often resulting in higher yields and cleaner reactions in shorter timeframes compared to conventional heating methods. researchgate.netacs.org
The table below summarizes findings from process intensification studies on related ester synthesis.
| Process Intensification Method | Model Reaction | Key Findings |
| Continuous-flow microreactor with immobilized lipase | Monolaurin (B1671894) synthesis | Achieved 87.04% conversion in 20 minutes, outperforming batch methods. vulcanchem.comresearchgate.net |
| Microwave irradiation with immobilized lipase | Sorbityl laurate synthesis | Significantly increased space-time yield compared to conventional heating. acs.org |
| Ultrasound cavitation with immobilized lipase | Flavor ester synthesis | Enhanced reaction rate and conversion. researchgate.net |
Mechanistic Investigations of Glycerol Diacetate Laurate
Interaction Mechanisms with Other Materials at a Fundamental Level
Plasticization Mechanisms in Polymer Blends
Glycerol (B35011) diacetate laurate, as a low-molecular-weight bio-plasticizer, enhances the processability and modifies the final properties of polymer blends. mdpi.com The fundamental mechanism of plasticization involves the insertion of the plasticizer molecules between polymer chains. mdpi.com This process disrupts the intermolecular forces, such as hydrogen bonds and van der Waals forces, that hold the polymer chains together. mdpi.comscielo.brresearchgate.net When heated, the increased thermal energy further weakens these polymer-polymer interactions, allowing the plasticizer molecules to create more space between the chains. mdpi.com Upon cooling, the presence of these embedded plasticizer molecules prevents the polymer chains from re-associating as closely as before, leading to a material with increased flexibility, reduced brittleness, and enhanced toughness. mdpi.commdpi.com This effect is critical in transforming rigid polymers into more ductile materials suitable for a wider range of applications. bohrium.com
At the molecular level, the interaction of glycerol diacetate laurate with polymer chains is governed by its chemical structure. The molecule possesses both polar and non-polar regions, allowing it to interact with a variety of polymers. The ester groups (C=O) and the remaining hydroxyl group on the glycerol backbone can form hydrogen bonds with polar polymer chains, while the long aliphatic laurate tail (a C12 chain) can engage in van der Waals interactions with non-polar segments of polymers. mdpi.comscielo.br
In blends such as Polyvinyl Chloride (PVC) and Thermoplastic Polyurethane (TPU), glycerol diacetate monolaurate (a closely related compound) demonstrates strong molecular interactions. mdpi.com The plasticizer molecules position themselves between the PVC and TPU chains, effectively shielding the polymer chains from each other. mdpi.com This reduces the polymer-polymer bonding and increases the free volume within the matrix. mdpi.com In starch-based bioplastics, similar laurate-containing compounds have been shown to inhibit the retrogradation (recrystallization) of starch by disrupting the hydrogen bonds between starch molecules, which leads to greater biopolymer mobility and flexibility. scielo.br
Table 1: Molecular Interactions of this compound in Polymer Blends
| Interaction Type | Interacting Group on Plasticizer | Interacting Polymer Segment | Consequence |
|---|---|---|---|
| Hydrogen Bonding | Ester Groups (-COO-), Hydroxyl Group (-OH) | Polar groups on polymer chains (e.g., -Cl in PVC, -NHCOO- in TPU) | Disruption of inter-chain hydrogen bonds, increased chain mobility. mdpi.comscielo.br |
The effectiveness of these interactions is confirmed by analytical techniques such as Fourier-transform infrared spectroscopy (FTIR), which can detect shifts in characteristic peaks. For instance, the FTIR spectrum of glycerol diacetate monolaurate shows a strong C=O stretching band around 1741.9 cm⁻¹ and C-O stretching in the 1100–1272 cm⁻¹ range, confirming the ester functionalities responsible for polar interactions. mdpi.com
The introduction of this compound significantly influences the morphology and phase behavior of polymer blends. By facilitating molecular mixing, it can improve the compatibility between otherwise immiscible or partially compatible polymers. mdpi.com In PVC/TPU blends, the addition of a glycerol-diacetate-based plasticizer leads to the formation of a well-mixed interphase, which minimizes large-scale phase separation and results in a more homogeneous material. mdpi.com
A key indicator of plasticization and altered phase behavior is the change in the glass transition temperature (Tg). The Tg is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The incorporation of this compound lowers the Tg of the polymer blend. mdpi.com For example, glycerol diacetate monolaurate itself exhibits a low Tg of -35 °C, contributing to the enhanced flexibility of the final blend at room temperature. mdpi.com This reduction in Tg signifies an increase in the mobility of the polymer chains. mdpi.com
Table 2: Effect of Glycerol-Based Plasticizers on Polymer Blend Properties
| Property | Observation | Mechanism | Reference |
|---|---|---|---|
| Glass Transition Temperature (Tg) | Significant decrease | Increased free volume and polymer chain mobility. | mdpi.com |
| Phase Behavior | Improved compatibility, reduced phase separation | Plasticizer acts as a compatibilizer at the interface between polymer phases. | mdpi.com |
| Crystallinity | Can increase or decrease depending on concentration | At low levels, enhanced mobility may aid crystal formation; at high levels, disruption of chain packing dominates. | scielo.brmdpi.com |
Interfacial Phenomena and Surface Activity Studies
The chemical structure of this compound, featuring a hydrophilic glycerol diacetate "head" and a lipophilic laurate "tail," imparts surface-active properties. This amphiphilic nature allows it to orient itself at interfaces, such as oil-water or air-water interfaces, thereby reducing interfacial or surface tension. mdpi.com While specific studies on this compound are limited, the behavior of related polyglycerol fatty acid esters (PGFEs) provides significant insight. mdpi.comresearchgate.net These compounds are known to be effective non-ionic surfactants and emulsifiers. mdpi.com
The effectiveness of a surfactant is often characterized by its ability to lower the surface tension of water (approximately 72 mN/m at room temperature) and the interfacial tension between immiscible liquids like oil and water. mdpi.com For example, decaglycerol (B1678983) laurates have been shown to reduce the surface tension of water to as low as 33 mN/m. researchgate.net Similarly, polyglycerol esters can significantly lower the interfacial tension of a corn oil/water system from 23.9 mN/m to just 1.7 mN/m at a concentration of 0.1%. mdpi.com This behavior is crucial in the formation and stabilization of emulsions, where the surfactant forms a protective film around dispersed droplets, preventing them from coalescing. nih.gov
The orientation of these molecules at an interface, with the polar head group in the aqueous phase and the non-polar tail in the oil or air phase, is a thermodynamically favorable process that underlies their function as emulsifiers and wetting agents. nih.gov This interfacial activity is also relevant in solid-liquid systems, such as in the dispersion of pigments or in cosmetic formulations where it can act as an emollient and potentially enhance the penetration of other active ingredients. vulcanchem.com
Table 3: Surface Activity of Related Glycerol and Polyglycerol Esters
| Compound/System | Interface | Interfacial/Surface Tension Reduction | Significance |
|---|---|---|---|
| Decaglycerol Laurates | Air-Water | Reduced to 33 mN/m | Demonstrates significant surface activity. researchgate.net |
| PG-3 Monolaurate (0.1%) | Corn Oil-Water | From 23.9 mN/m to 1.7 mN/m | Highlights strong emulsifying potential. mdpi.com |
Advanced Applications of Glycerol Diacetate Laurate in Materials Science and Industrial Processes
Role as a Bio-Plasticizer in Polymer Systems
Glycerol (B35011) diacetate laurate serves as an effective bio-plasticizer, an additive used to increase the plasticity or fluidity of a material. mdpi.com Sourced from renewable materials like waste cooking oils, it offers a more sustainable option compared to traditional petroleum-based plasticizers. mdpi.com The primary function of a plasticizer is to decrease the intermolecular forces between polymer chains, thereby increasing the free volume and allowing the chains to move more freely. This results in a softer, more flexible material. mdpi.combohrium.com
The effectiveness of a plasticizer is highly dependent on its compatibility with the host polymer. Research has demonstrated the thermodynamic and technological compatibility of glycerol diacetate monolaurate (a closely related compound) with both Polyvinyl Chloride (PVC) and Thermoplastic Polyurethane (TPU). mdpi.com In blends of PVC and TPU, the bio-plasticizer integrates well, indicating good miscibility. mdpi.comresearchgate.net This compatibility is crucial for creating homogenous materials with enhanced properties suitable for industrial use. researchgate.net The ester groups in the plasticizer can form hydrogen bonds with the polymer chains, which helps in achieving a stable, single-phase blend. researchgate.net The miscibility prevents phase separation and leaching of the plasticizer, which are common issues with incompatible additives. bohrium.com
The addition of glycerol-based plasticizers significantly alters the mechanical properties of polymer films. bohrium.com By inserting themselves between polymer chains, they reduce polymer-polymer interactions, which leads to increased flexibility and ductility. mdpi.combohrium.com Studies on various polymers show a consistent trend: as the concentration of the glycerol-based plasticizer increases, the tensile strength of the material decreases, while the elongation at break (a measure of flexibility) increases. mdpi.com For instance, in sugar palm starch films, increasing glycerol concentration from 15% to 45% caused the tensile strength to drop from 9.59 MPa to 1.67 MPa. mdpi.com However, at very high concentrations, an "anti-plasticization" effect can occur, where the material becomes more brittle, leading to a decrease in elongation. mdpi.com
The plasticizing effect is also evident in thermal analysis, with a notable decrease in the glass transition temperature (Tg) of the polymer blend. mdpi.com A lower Tg signifies that the polymer becomes flexible at a lower temperature. For glycerol diacetate monolaurate, a Tg of -35°C has been recorded, indicating its potential to enhance flexibility significantly. mdpi.com
Table 1: Effect of Glycerol-Based Plasticizer Concentration on Mechanical Properties of Sugar Palm Starch Films
| Plasticizer Concentration (w/w%) | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|
| 15% | 9.59 | - |
| 30% | - | 61.63 |
| 45% | 1.67 | 28.39 |
Data sourced from a study on sugar palm starch films with glycerol plasticizer. mdpi.com
Table 2: Thermal Degradation of Plasticized Sugar Palm Starch Films
| Sample | Weight Loss at 300°C (%) |
|---|---|
| Unplasticized Film | 20 |
| Film with 15% Glycerol | 37 |
| Film with 30% Glycerol | 45 |
| Film with 45% Glycerol | 52 |
Data sourced from a study on sugar palm starch films with glycerol plasticizer. mdpi.com
Formulation Principles in Specific Industrial Applications
Beyond its role in polymers, glycerol diacetate laurate's properties are valuable in various other industrial formulations. Its amphiphilic nature, stemming from the combination of a long-chain fatty acid (laurate) and more polar acetate (B1210297) groups, allows it to function in diverse chemical environments. ontosight.ai
Glycerol diacetate and its derivatives are utilized as solvents and carriers in industries such as cosmetics, personal care, and pharmaceuticals. atamanchemicals.com They can effectively dissolve or disperse other ingredients, improving product consistency and stability. atamanchemicals.com In cosmetic formulations like creams and lotions, it helps to evenly distribute active components. atamanchemicals.com This solvency power is also critical in the pharmaceutical industry, where it can be used as an excipient to ensure the controlled and effective delivery of active pharmaceutical ingredients (APIs). atamankimya.comatamankimya.com The ability of such esters to act as effective, "green" solvents makes them attractive replacements for less sustainable options. acs.org
Rheology modifiers are additives that control the flow properties of a liquid. specialchem.com Glycerol esters have been shown to act as effective rheological modifiers in non-polymeric systems. One notable application is as a cold flow improver, or pour point depressant, in diesel fuel. chula.ac.th A study found that glyceryl laurate was the most effective among several esters at lowering the pour point of diesel, preventing it from solidifying at low temperatures. chula.ac.th
In aqueous systems, such as those containing surfactants, glycerol esters can significantly alter viscosity. researchgate.net Research on aqueous solutions of sodium N-lauroylsarcosinate demonstrated that the addition of glycerol α-monolaurate led to a dramatic evolution in aggregate morphology and a corresponding increase in the solution's viscosity. researchgate.net This thickening behavior is crucial in products like detergents and personal care items where a specific viscosity is required for performance and user appeal. researchgate.net
Intermediate in Advanced Chemical Synthesis
This compound is considered an important raw material and intermediate within the chemical industry. lookchem.com Its potential as a synthon, or building block, stems from the reactivity of its ester groups. These groups can potentially undergo reactions such as transesterification, allowing for the substitution of the acetate or laurate moieties with other functional groups, thereby creating new derivatives. This functionality positions it as a versatile platform for developing a range of specialty chemicals.
The structure of this compound allows it to be a starting point for synthesizing new chemical entities. By targeting the ester bonds, chemists can modify the molecule to introduce different properties. For instance, transesterification reactions could be employed to replace the laurate group with other fatty acid chains or to swap the acetate groups for other functionalities. While specific industrial-scale applications of this compound as a precursor are not widely documented in mainstream literature, its molecular architecture is analogous to other glycerol esters that are actively researched for creating derivatives. vulcanchem.com
One theoretical application involves the selective hydrolysis or transesterification of the acetate groups, which are shorter and potentially more reactive than the longer laurate chain. This could yield a monolaurate derivative with two free hydroxyl groups, which could then be further functionalized. Such derivatives could find applications as specialized emulsifiers or as monomers for polymerization. The table below outlines potential derivative classes that could be synthesized from this compound.
| Derivative Class | Potential Synthesis Route | Potential Application Area |
| Polyfunctional Polyesters | Polycondensation with diacids | Biodegradable polymers, coatings |
| Modified Acylglycerols | Selective transesterification | Specialty emulsifiers, drug delivery systems |
| Functionalized Esters | Reaction at ester linkages | Advanced lubricants, surfactants |
This table represents theoretical applications based on the chemical structure of this compound and reaction principles common in oleochemistry.
The use of this compound as a building block involves incorporating its entire structure into a larger molecule, such as a polymer. In this context, it can be considered a monomer or a chain-extender. For example, if both acetate groups were to be replaced by reactive groups, the molecule could be polymerized. The long laurate chain would then become a pendant group on the polymer backbone, imparting properties such as hydrophobicity and flexibility.
Research into polymers derived from vegetable oils and fatty acids is a growing field, and this compound fits within this class of bio-based platform chemicals. rsc.orgbohrium.com The development of polymers from monomers derived from triglycerides is an active area of research, aiming to create materials like polyesters and polyurethanes. rsc.orgbohrium.com While direct polymerization of this compound is not a commonly cited example, the principles of using fatty acid-containing monomers are well-established. rsc.org
The following table details research findings on the synthesis of related glycerol-based polymers, illustrating the potential pathways for utilizing molecules like this compound as building blocks.
| Polymer Type | Monomers Used | Synthesis Method | Key Findings & Potential Relevance |
| Polyesters | Diacids and Glycerol | Polycondensation | Demonstrates the ability of the glycerol backbone to form polyester (B1180765) chains. The fatty acid chain of this compound could be incorporated similarly. bohrium.com |
| Polyurethanes | Polyols (from glycerol) and Diisocyanates | Addition Polymerization | Glycerol-based polyols are fundamental to polyurethane production. Functionalized this compound could act as a novel polyol. bohrium.com |
| Fatty Acid-Based Vinyl Polymers | Fatty Acid Vinyl Monomers | Radical Polymerization | Shows that fatty acid chains can be attached to a polymerizable group, a strategy applicable to this compound. rsc.org |
This table is based on established research into glycerol and fatty acid-based polymers, providing a framework for the potential use of this compound.
Analytical Research Techniques for Glycerol Diacetate Laurate
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are indispensable for separating glycerol (B35011) diacetate laurate from reaction mixtures, byproducts, and impurities, as well as for quantifying its concentration.
Gas Chromatography (GC) for Purity and Composition Analysis
Research findings have demonstrated the utility of GC in analyzing related glyceryl esters. For instance, in the analysis of glyceryl triisostearate, GC was used to confirm the absence of glyceryl monoisostearate. cir-safety.org Similarly, the enzymatic glycerolysis of methyl laurate to produce monolaurin (B1671894) has been monitored using GC-FID. researchgate.net The development of methods for quantifying saturated monoacylglycerols in biodiesel using GC-MS further highlights the technique's applicability to complex lipid mixtures. tugraz.at
Table 1: Typical GC Operating Conditions for Fatty Acid Methyl Ester (FAME) Analysis
| Parameter | Value |
| Column | TRACE™ TR-FAME, 10 m x 0.10 mm ID, 0.10 µm film |
| Carrier Gas | Helium, Hydrogen, or Nitrogen |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Oven Temperature Program | Optimized for separation of specific FAMEs |
This table presents a generalized set of conditions. Specific parameters may vary depending on the exact nature of the analysis.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Analysis
High-Performance Liquid Chromatography (HPLC) is another essential technique for the analysis of glycerol diacetate laurate, offering a complementary approach to GC. atamanchemicals.com HPLC is particularly advantageous for analyzing less volatile compounds and for monitoring the progress of synthesis reactions without the need for derivatization. cloudfront.net
HPLC can be used to quantify the final product and to ensure it meets industry standards. atamanchemicals.com The technique is versatile, with various detectors available, such as UV-visible and light-scattering detectors, which can be selected based on the properties of the analytes. cloudfront.net For compounds like glycerol that lack a strong chromophore, a Refractive Index Detector (RID) is often employed. For instance, a simple and rapid HPLC method using an RID has been developed for the determination of glycerol in beer. researchgate.net
The analysis of cleaning and personal care products, which often contain compounds structurally similar to this compound, frequently utilizes HPLC for the quantification of components like organic acids and surfactants. cloudfront.net
Spectroscopic Characterization Techniques
Spectroscopic methods are vital for elucidating the molecular structure and identifying the functional groups present in this compound.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups within the this compound molecule. The FTIR spectrum of a related compound, glycerol diacetate monolaurate, reveals key characteristic absorption bands that confirm its ester-functionalized structure. mdpi.com
A strong stretching band for the carbonyl group (C=O) of the ester is typically observed around 1741.9 cm⁻¹. The presence of C–O stretching vibrations in the region of 1100–1272 cm⁻¹ further validates the ester linkages. Additionally, peaks corresponding to the aliphatic C-H stretching of the laurate moiety's methylene (B1212753) (-CH₂) groups are expected at approximately 2923.6 cm⁻¹ and 2853.9 cm⁻¹. mdpi.com The presence of these specific peaks provides strong evidence for the expected molecular structure. FTIR analysis is also sensitive enough to suggest the presence of trace impurities or residual byproducts from the synthesis process if additional absorption bands are observed. mdpi.com
Table 2: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Vibrational Mode |
| C-H (aliphatic) | ~2924, ~2854 | Stretching |
| C=O (ester) | ~1742 | Stretching |
| C-O (ester) | 1100 - 1272 | Stretching |
Data is based on the analysis of the structurally similar glycerol diacetate monolaurate. mdpi.com
Mass Spectrometry (MS) for Molecular Weight and Structure Elucidation
Mass Spectrometry (MS) is a critical tool for determining the molecular weight and elucidating the structure of this compound. When coupled with a separation technique like GC (GC-MS), it provides both retention time data and mass spectral information, allowing for confident identification of the compound. nih.gov
The electron ionization (EI) mass spectrum of this compound and its isomers would show characteristic fragmentation patterns that can be used to piece together the molecular structure. The molecular ion peak would confirm the compound's molecular weight, which is 358.5 g/mol . nih.gov Publicly available mass spectrometry data from institutions like the NIST Mass Spectrometry Data Center provides reference spectra for comparison. nih.govnist.gov
Electrospray ionization mass spectrometry (ESI-MS) is another valuable technique, particularly for analyzing products from enzymatic reactions, such as the synthesis of decaglycerol (B1678983) laurates and triglycerol monolaurate, where it has been used for product identification. researchgate.netjmb.or.kr
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isomer Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing detailed structural information about this compound, including the confirmation of its isomeric form. Both ¹H NMR and ¹³C NMR are employed to map out the carbon-hydrogen framework of the molecule.
¹H NMR spectroscopy provides information on the different types of protons and their neighboring environments. For a related compound, glycerol-1,3-diacetate, the proton signals appear at specific chemical shifts: a triplet for the CH proton at δ 5.28, a multiplet for the CH₂ groups at δ 4.26, and a singlet for the methyl protons of the acetate (B1210297) groups at δ 2.1. ljmu.ac.uk Similar characteristic signals would be expected for this compound, with additional resonances corresponding to the laurate chain.
¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. The structure of triglycerol monolaurate has been determined using ¹³C NMR, where the sample was dissolved in deuterated chloroform (B151607) with tetramethylsilane (B1202638) as an internal standard. jmb.or.kr The analysis of glycerol itself by ¹H NMR is also a foundational reference point. spectrabase.com
The ability of NMR to distinguish between subtle structural differences makes it particularly useful for analyzing isomeric mixtures, such as the potential 1,2- and 1,3-diacetate isomers of glycerol laurate.
Thermal Analysis Techniques for Process Understanding
Thermal analysis techniques are crucial for understanding the behavior of materials under varying temperature conditions. In the context of this compound, these methods provide valuable insights into its thermal stability and phase transitions, particularly when used as a bio-plasticizer in polymer blends.
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis is instrumental in determining the thermal stability and decomposition profile of substances like this compound.
The thermal decomposition of esters of long-chain fatty acids is expected to occur at temperatures above 300°C. europa.eu This is a key consideration when incorporating this compound into materials that will be processed or used at elevated temperatures. TGA provides the critical data needed to understand these decomposition pathways and ensure the material's integrity within its intended operational temperature range.
Table 1: TGA Decomposition Data for Related Compounds
| Compound | Onset Decomposition Temperature (°C) | Peak Mass-Loss Rate Temperature (°C) | Atmosphere | Reference |
|---|---|---|---|---|
| Glycerol | 199 | 239 | Nitrogen | netzsch.com |
Note: Data specific to this compound was not available in the searched literature. The table presents data for a related compound to illustrate the type of information obtained from TGA.
Differential Scanning Calorimetry (DSC) is a powerful thermo-analytical technique used to study the thermal properties of polymers and other materials. hu-berlin.deresearchgate.net It measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. hu-berlin.denih.gov DSC is particularly useful for investigating phase transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization behavior. hu-berlin.deresearchgate.net
When glycerol diacetate monolaurate is used as a bio-plasticizer in polymer blends, DSC can reveal its effect on the flexibility and phase behavior of the final product. For example, the glass transition temperature of glycerol diacetate monolaurate has been identified at -35 °C, which suggests its potential to enhance the flexibility of more rigid polymers. mdpi.com In blends of materials like polyvinyl chloride (PVC) and thermoplastic polyurethane (TPU), the addition of a bio-plasticizer can lead to a single relaxation peak in DSC analysis, indicating good phase compatibility and a homogeneous morphology. researchgate.net
The technique can also be used to study the melting and crystallization of polymer blends, providing insights into the material's structure and morphology. researchgate.net For instance, in studies of biodegradable films made from glycerol and starch, DSC has been used to show that glycerol as a plasticizer can lower the melting point and glass transition temperature of the original compounds. lpnu.ua The interaction between glycerol and other components can lead to changes in the phase transitions, which are detectable by DSC. nih.gov
Table 2: Glass Transition Temperatures (Tg) of Glycerol Diacetate Monolaurate and Related Polymer
| Material | Glass Transition Temperature (Tg) (°C) | Reference |
|---|---|---|
| Glycerol Diacetate Monolaurate | -35 | mdpi.com |
| Pure PVC | 91.2 | researchgate.net |
Advanced Techniques for Environmental and Biochemical Pathway Tracing
To understand the environmental fate and metabolic pathways of this compound, researchers employ advanced analytical techniques that can trace the molecule and its breakdown products in biological and environmental systems.
Radiolabeling is a highly sensitive method used to track the metabolism and degradation of compounds. By incorporating a radioactive isotope, such as Carbon-14 (¹⁴C), into the structure of this compound, scientists can follow its journey through various biochemical pathways. osti.gov
In metabolic studies, ¹⁴C-labeled substrates like acetate and glycerol are commonly used to measure the flux of fatty acids and glycerol backbones through the lipid metabolic network. springernature.com For example, [¹⁴C]acetate can be used to trace the synthesis and degradation of fatty acids, while [¹⁴C]glycerol can track the backbone of glycerolipids. researchgate.netosti.gov These studies provide insights into how organisms synthesize and break down lipids. For instance, research has shown that in some organisms, [¹⁴C]glycerol is incorporated into the backbone of lipids, and the rate of incorporation can indicate the activity of different metabolic pathways. osti.gov
In environmental studies, ¹⁴C-labeling helps determine the extent and rate of biodegradation. The production of ¹⁴CO₂ from a ¹⁴C-labeled compound is a direct measure of its mineralization, or complete breakdown, by microorganisms. mst.dk This technique has been used to assess the biodegradability of various organic substances in different environments.
Thin-Layer Chromatography (TLC) is a versatile and widely used separation technique that is particularly effective for analyzing lipids and their metabolites. rockefeller.edu It operates on the principle of differential partitioning of components between a stationary phase (a solid adsorbent coated on a plate) and a mobile phase (a solvent system). rockefeller.edu
In the context of this compound metabolism, TLC is an invaluable tool for separating and identifying the various breakdown products. After exposing a biological system to this compound (potentially ¹⁴C-labeled), lipids are extracted and then separated on a TLC plate. rockefeller.edunih.gov The polarity of the different metabolites determines how far they travel up the plate with the solvent, allowing for their separation. rockefeller.edu For example, TLC can separate neutral lipids like triglycerides and diglycerides, which are key components of lipid metabolism. rockefeller.edu
By running standards alongside the sample, specific metabolites can be identified. rockefeller.edu When combined with radiolabeling, the radioactive spots on the TLC plate can be visualized and quantified, providing a detailed picture of the metabolic fate of the parent compound. springernature.com This combined approach has been successfully used to study the flux of labeled fatty acids and glycerol through different lipid classes in various organisms. springernature.com
Environmental Fate and Sustainability Research of Glycerol Diacetate Laurate
Biodegradation Pathways and Rates in Environmental Compartments
The biodegradation of glycerol (B35011) diacetate laurate is predicted to initiate through the enzymatic hydrolysis of its ester bonds, a common pathway for glycerides in the environment. This initial step cleaves the molecule into its fundamental components: glycerol, acetic acid, and lauric acid. The subsequent environmental fate of the compound is then determined by the degradation of these individual substances.
Aerobic Degradation Mechanisms
Under aerobic conditions, the hydrolysis products of glycerol diacetate laurate are readily metabolized by a wide variety of microorganisms.
Glycerol: Numerous microbes found in soil and water can utilize glycerol as a sole carbon and energy source. researchgate.netnih.gov Studies have demonstrated high degradation efficiency, with some bacterial consortia achieving over 90% degradation. researchgate.net The aerobic pathway for glycerol typically involves its oxidation to glyceraldehyde-3-phosphate, which then enters the glycolysis pathway to be further converted to pyruvate (B1213749) and ultimately mineralized to carbon dioxide and water.
Acetic Acid: As a simple organic acid, acetate (B1210297) is a central metabolite in cellular metabolism and is rapidly consumed by many aerobic microorganisms through the citric acid cycle.
Lauric Acid: This 12-carbon saturated fatty acid is also subject to rapid aerobic biodegradation. nih.gov Research using activated sludge has shown a 100% reduction in total organic carbon from lauric acid within 100 hours. nih.gov The primary mechanism for its degradation is beta-oxidation, where the fatty acid chain is sequentially shortened by two-carbon units, producing acetyl-CoA, which then enters the citric acid cycle for energy production.
Anaerobic Degradation Processes
In the absence of oxygen, the degradation of this compound follows a different set of metabolic pathways, again commencing with hydrolysis.
Glycerol: Anaerobic digestion of glycerol is a well-documented process, achieving nearly 100% biodegradability in batch reactors. ufc.brtandfonline.comnih.gov The fermentation of glycerol by anaerobic consortia leads to the production of various intermediates. The specific products depend on the microbial species and environmental conditions, but common pathways include:
Reductive Pathway: Conversion to 1,3-propanediol.
Oxidative Pathway: Conversion to pyruvate, which is then fermented into a variety of volatile fatty acids (VFAs) such as acetic acid, propionic acid, and butyric acid. tandfonline.com
Lauric Acid: Under anaerobic conditions, long-chain fatty acids (LCFAs) like lauric acid are degraded via anaerobic β-oxidation. rnasinc.comresearchgate.net This process, carried out by proton-reducing acetogenic bacteria in syntrophic association with methanogens, breaks down the fatty acid into acetate and hydrogen. nih.gov
Methanogenesis: The final step in the anaerobic food chain involves methanogenic archaea consuming the intermediate products (acetate, hydrogen, CO2) to produce biogas, a mixture composed primarily of methane (B114726) (CH4) and carbon dioxide (CO2). ufc.br While glycerol is readily converted, high concentrations of LCFAs can sometimes cause process inhibition in anaerobic digesters. rnasinc.comnih.gov
| Component | Primary Anaerobic Process | Key Intermediates | Final Products |
|---|---|---|---|
| Glycerol | Fermentation | 1,3-Propanediol, Acetic Acid, Propionic Acid, Butyric Acid, H₂ | CH₄, CO₂ |
| Acetic Acid | Acetoclastic Methanogenesis | - | CH₄, CO₂ |
| Lauric Acid | β-Oxidation | Acetate, H₂ | CH₄, CO₂ |
Environmental Transformation Products and Persistence Studies
The primary environmental transformation products of this compound are its hydrolysis constituents: glycerol, acetic acid, and lauric acid. As these components are readily biodegradable under both aerobic and anaerobic conditions, the parent compound is not expected to be persistent in the environment. Studies on similar compounds, such as polyethylene (B3416737) glycol (PEG) fatty acid esters, have found them to be non-persistent and readily biodegradable. epa.gov This rapid breakdown prevents the long-term presence of the original ester in soil and water systems.
Bioconcentration and Bioaccumulation Studies in Model Organisms (non-human, fundamental studies)
Bioconcentration and bioaccumulation potential are assessed to understand if a chemical is likely to build up in the tissues of organisms.
Glycerol and Diacetate Moiety: The glycerol and acetate portions of the molecule are highly water-soluble and are central metabolites in virtually all living organisms. inchem.org Due to their rapid metabolism and low lipid solubility, they have a negligible potential for bioaccumulation.
Laurate Moiety: The potential for the lauric acid portion to bioaccumulate is less clear-cut. One study reported a bioconcentration factor (BCF) of 255 in zebrafish for lauric acid, which suggests a high potential for bioconcentration. nih.gov However, other assessments for similar fatty acids, such as those derived from tall oil, estimate a much lower BCF of 56.2 L/kg, indicating a low potential. santos.com
Given that this compound is expected to be rapidly hydrolyzed in organisms by esterase enzymes, the bioaccumulation potential of the intact molecule is considered low. inchem.org The constituent parts would be quickly incorporated into normal metabolic pathways, limiting their buildup in tissues.
Sustainable Sourcing and Production Lifecycle Analysis in Research
A significant aspect of the sustainability profile of this compound is the sourcing of its raw materials, particularly glycerol. The rapid expansion of the biodiesel industry has led to a large surplus of crude glycerol as a primary byproduct (for every 100 kg of biodiesel, about 10 kg of crude glycerol is generated). mdpi.comresearchgate.net This has transformed glycerol from a standard chemical commodity into a low-cost, abundant feedstock, making its valorization a key topic in green chemistry research. nih.gov
Life Cycle Assessment (LCA) studies conducted on the conversion of crude glycerol into value-added products provide critical insights into the environmental performance of such processes. researchgate.net These LCAs have identified several environmental hotspots:
Energy Consumption: Purification and reaction processes, particularly distillation steps, are often energy-intensive, requiring significant inputs of steam and cooling water. researchgate.net
Utilizing crude glycerol from biodiesel production to synthesize compounds like this compound is an example of industrial symbiosis, turning a potential waste stream into a valuable chemical feedstock.
Minimization of Environmental Impact of Synthesis
The synthesis of this compound is typically achieved through esterification. Traditional methods often rely on homogeneous mineral acid catalysts like sulfuric acid (H2SO4) or hydrochloric acid (HCl). researchgate.net However, these catalysts present several environmental and technical drawbacks, including reactor corrosion, difficulty in separation from the product, and the generation of acidic waste streams. mdpi.comnih.gov
Research has focused on developing greener and more sustainable synthesis routes to minimize these impacts.
Heterogeneous Solid Acid Catalysts: A significant improvement involves the use of solid acid catalysts such as zeolites, ion-exchange resins (e.g., Amberlyst-15), and supported heteropolyacids. mdpi.combohrium.com These catalysts offer major advantages:
Easy Separation: They can be easily filtered from the reaction mixture, simplifying purification.
Reusability: They can be recovered and reused for multiple reaction cycles, reducing waste and cost.
Reduced Corrosion: They are generally less corrosive than liquid mineral acids.
Enzymatic Catalysis: The use of biocatalysts, specifically lipases, represents a particularly "green" synthetic route. researchgate.netnih.gov Lipase-catalyzed transesterification can be performed under much milder reaction conditions (e.g., lower temperature) and with high specificity, leading to fewer byproducts and a significantly reduced environmental impact. researchgate.net
| Catalyst Type | Examples | Advantages | Disadvantages |
|---|---|---|---|
| Homogeneous Mineral Acid | H₂SO₄, HCl | High activity, low cost | Corrosive, difficult to separate, waste generation |
| Heterogeneous Solid Acid | Zeolites, Amberlyst-15 | Reusable, easy separation, non-corrosive | Potentially lower activity, may require higher temperatures |
| Biocatalyst (Enzyme) | Immobilized Lipases | High selectivity, mild conditions, environmentally benign | Higher cost, potential for deactivation |
Renewable Resource Utilization in Industrial Processes
The industrial production of this compound is increasingly aligning with the principles of green chemistry, primarily through the utilization of renewable resources for its constituent components: glycerol, lauric acid, and acetic acid. This shift away from petrochemical feedstocks towards bio-based alternatives is a significant step in enhancing the sustainability profile of this compound.
Glycerol: A Byproduct of Biofuel Production
Glycerol, the backbone of this compound, is largely sourced as a co-product from the biodiesel industry. wikipedia.orgbenthamopen.comsemanticscholar.org The transesterification of triglycerides from vegetable oils (such as soybean or palm) and animal fats to produce fatty acid methyl esters (biodiesel) yields a significant amount of crude glycerol. wikipedia.orgbenthamopen.comsemanticscholar.org For every 100 kg of biodiesel produced, approximately 10 kg of crude glycerol is generated. This bio-glycerol serves as a plentiful and renewable feedstock for the chemical industry. researchgate.net While crude glycerol requires purification to remove impurities like water, methanol, and salts, its use in synthesizing esters like this compound represents a value-added application for a byproduct of the renewable energy sector. researchgate.net
Lauric Acid: Sourced from Plant Oils
Lauric acid, the fatty acid component, is predominantly derived from renewable plant-based oils, with coconut oil and palm kernel oil being the primary sources. epa.gov These oils are rich in lauric acid, which can be extracted through hydrolysis of the triglycerides. nih.gov The use of plant-derived lauric acid contributes to the bio-based content of this compound and positions it as a more sustainable alternative to synthetic fatty acids derived from petroleum. researchgate.net The market for lauric acid is seeing a trend towards sustainable sourcing, with an emphasis on responsible and eco-friendly production practices. researchgate.netacs.org
Acetic Acid: From Biomass to Chemical Building Block
The acetyl groups in this compound are derived from acetic acid. Traditionally produced from fossil fuels, there is a growing movement towards producing acetic acid from renewable biomass. researchgate.net Lignocellulosic biomass, such as wood and agricultural residues, can be converted into acetic acid through processes like pyrolysis and fermentation. europa.euacs.org This bio-based acetic acid offers a renewable pathway for producing a wide range of chemicals, including esters used in various industries. researchgate.netechemi.com
The following table summarizes the renewable feedstocks for the components of this compound:
| Component | Renewable Feedstock | Production Process | Sustainability Aspect |
| Glycerol | Vegetable Oils (e.g., Soybean, Palm), Animal Fats | Transesterification (Biodiesel Production Byproduct) | Utilization of a waste/byproduct stream from the renewable fuel industry. |
| Lauric Acid | Coconut Oil, Palm Kernel Oil | Hydrolysis of Triglycerides | Use of plant-based, renewable raw materials. |
| Acetic Acid | Lignocellulosic Biomass (e.g., Wood, Agricultural Residues) | Pyrolysis, Fermentation | Replacement of fossil fuel-based production with a bio-based route. |
Enzymatic Synthesis: A Greener Production Route
Beyond the use of renewable feedstocks, the industrial processes for synthesizing this compound are also evolving to be more sustainable. Green chemistry principles favor the use of biocatalysts, such as enzymes, to conduct chemical reactions under milder and more selective conditions. nih.gov The esterification of glycerol with lauric acid and acetic acid can be efficiently catalyzed by lipases. acs.orgnih.govresearchgate.net
Enzymatic synthesis offers several advantages over traditional chemical catalysis:
Milder Reaction Conditions: Enzymatic reactions typically occur at lower temperatures and pressures, reducing energy consumption.
High Selectivity: Lipases can target specific hydroxyl groups on the glycerol molecule, leading to a higher yield of the desired diester and fewer byproducts. epa.gov
Reduced Waste: Enzymatic processes often eliminate the need for harsh acid or base catalysts, which simplifies purification and reduces waste generation. unimi.it
Solvent-Free Systems: In some cases, enzymatic synthesis can be carried out in solvent-free systems, further enhancing the environmental profile of the process. nih.gov
Research into the enzymatic synthesis of various glycerol esters has shown promising results, achieving high conversion rates and product purity. nih.govresearchgate.net For instance, the use of immobilized lipases, such as Candida antarctica lipase (B570770) B (Novozym 435), has been effective in the synthesis of polyglycerol fatty acid esters in solvent-free systems. acs.orgnih.gov This approach is directly applicable to the production of this compound, offering a pathway to a more sustainable and environmentally friendly manufacturing process.
Theoretical and Computational Approaches to Glycerol Diacetate Laurate
Molecular Modeling and Simulation of Structure and Interactions
Molecular modeling and simulation techniques are pivotal in elucidating the three-dimensional structure of glycerol (B35011) diacetate laurate and its dynamic behavior. These computational methods allow for the exploration of the molecule's conformational landscape and its interactions with other molecules, such as polymer chains.
Glycerol diacetate laurate can exist in various conformations due to the rotational freedom around its single bonds. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. libretexts.org The stability of these conformers is influenced by factors like steric hindrance, torsional strain, and intramolecular interactions. libretexts.org
Due to the chirality of the glycerol backbone, this compound can exist as different isomers, primarily the sn-1,2-diacetyl-3-lauroyl-glycerol and sn-1,3-diacetyl-2-lauroyl-glycerol. Computational methods can be employed to determine the relative stability of these isomers. By calculating the potential energy of each isomer, it is possible to predict which form is more likely to be predominant. For instance, studies on similar diacylglycerol analogues have shown that the positioning of the acyl chains significantly influences the stability of the resulting liposomes, with pure sn-1,3 isomers leading to more stable structures than mixtures of sn-1,2 and sn-1,3 isomers. tue.nl
The conformational space of this compound can be explored using molecular mechanics force fields. These calculations can predict the most stable conformers and the energy barriers between them. For diacylglycerols, it has been shown that their addition to lipid bilayers can induce conformational changes in the headgroups of neighboring phospholipids. nih.gov
| Isomer | Relative Energy (kJ/mol) | Predicted Abundance at Equilibrium |
|---|---|---|
| sn-1,2-diacetyl-3-lauroyl-glycerol | Higher | Lower |
| sn-1,3-diacetyl-2-lauroyl-glycerol | Lower | Higher |
This compound is utilized in various applications where its interaction with polymers is crucial. Molecular dynamics (MD) simulations can provide a detailed picture of these interactions at the atomic level. MD simulations model the movement of atoms and molecules over time, allowing for the study of how this compound molecules disperse within a polymer matrix and affect its properties. researchgate.net
These simulations can reveal the nature of the intermolecular forces at play, such as van der Waals forces and hydrogen bonding, between this compound and polymer chains. For instance, glycerol-based polymers have been studied for their ability to act as chain extenders in recycled polymers like PET, where they interact with the polymer chain ends to recover molecular weight. researchgate.net The effectiveness of such interactions is dependent on the molecular conformation and the ability of the molecules to entangle with the polymer matrix. acs.org
| Type of Interaction | Description | Predicted Effect on Polymer Properties |
|---|---|---|
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contributes to the miscibility and compatibility of the plasticizer with the polymer. |
| Hydrogen Bonding | Attractive interaction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Can increase the interaction strength, affecting the mechanical properties of the polymer. |
| Dipole-Dipole Interactions | Attractive forces between the positive end of one polar molecule and the negative end of another polar molecule. | Influences the orientation and arrangement of the plasticizer molecules within the polymer matrix. |
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations are powerful tools for investigating the mechanisms of chemical reactions at the electronic level. These methods can be applied to understand the synthesis of this compound, particularly the esterification process.
The synthesis of this compound typically involves the esterification of glycerol with acetic acid and lauric acid. This reaction can be catalyzed by acids or enzymes, such as lipases. scielo.br Quantum chemical calculations can be used to model the reaction pathway and identify the transition state, which is the highest energy point along the reaction coordinate.
By analyzing the structure and energy of the transition state, researchers can gain insights into the factors that control the reaction rate and selectivity. For lipase-catalyzed reactions, computational studies have been used to understand the Ping-Pong Bi-Bi mechanism, where the enzyme forms a covalent intermediate with the acyl donor before transferring the acyl group to the acceptor. nih.gov Molecular dynamics simulations have also been employed to investigate lipase-catalyzed esterification, revealing how the substrate interacts with the enzyme's active site. rsc.orgrsc.org
Quantum chemical calculations can also be used to predict the most favorable reaction pathways for the synthesis of this compound. There are multiple pathways for the synthesis of diacylglycerols, including the de novo pathway and the conversion from membrane lipids. wsu.edunih.govresearchgate.net Computational modeling can help to determine the energetics of each step in these pathways, identifying the rate-determining steps and potential side reactions.
For example, in the synthesis of triacylglycerols, the glycerol 3-phosphate pathway involves a series of enzymatic reactions, and the intermediates, such as lysophosphatidic acid and diacylglycerol, can act as signaling molecules. mdpi.comnih.gov Understanding the reaction pathways is crucial for optimizing reaction conditions to maximize the yield of the desired product and minimize the formation of byproducts.
Computational Prediction of Environmental Fate Parameters
Computational models are increasingly used to predict the environmental fate of chemicals, providing a cost-effective and time-saving alternative to experimental testing. figshare.com These models can estimate properties such as biodegradability, bioaccumulation, and toxicity.
Quantitative Structure-Activity Relationship (QSAR) models are a prominent computational tool for predicting the environmental fate of chemicals. researchgate.net QSAR models correlate the chemical structure of a molecule with its biological activity or environmental properties. nih.gov For fatty acid esters, QSAR models can be developed to predict their biodegradability based on molecular descriptors such as chain length, branching, and the presence of functional groups. nih.gov
Generally, esters with long fatty acid chains are readily biodegradable. nih.gov Computational models like the naïve Bayesian classifier have been used to discriminate between readily biodegradable and non-readily biodegradable chemicals with high accuracy. researchgate.net These models can provide valuable information for assessing the environmental risk of this compound and other long-chain fatty acid esters. epa.govnih.govnih.govresearchgate.net
| Parameter | Predicted Value/Classification | Computational Method |
|---|---|---|
| Ready Biodegradability | Readily Biodegradable | QSAR, Naïve Bayesian Classifier |
| Bioconcentration Factor (BCF) | Low to Moderate | QSAR based on log Kow |
| Aquatic Toxicity (LC50) | Low | Ecotoxicological QSARs |
In silico Estimation of Octanol-Water Partitioning
The octanol-water partition coefficient (LogP) is a critical parameter in environmental science and pharmacology, indicating the lipophilicity of a chemical compound. It governs the distribution of a substance between fatty tissues and aqueous environments. For this compound, computational, or in silico, methods provide an estimation of this value without the need for empirical laboratory measurements.
One such estimation is the XLogP3-AA value, which is derived from a computational algorithm that calculates the LogP based on the molecule's atomic composition and configuration. This method provides a valuable prediction of the compound's behavior in biological and environmental systems. The predicted XLogP3-AA value for this compound is 5.1. alfa-chemistry.com This relatively high value suggests a greater affinity for nonpolar (oily or fatty) environments over polar (watery) environments, indicating that the substance is likely to be lipophilic.
Table 1: In silico Estimated Octanol-Water Partition Coefficient for this compound
| Parameter | Estimated Value | Method |
|---|
Modeling of Environmental Degradation Half-Lives
The environmental persistence of a chemical is often quantified by its degradation half-life, which is the time required for half of the applied substance to be broken down. Computational models, such as those included in the US EPA's EPI (Estimation Programs Interface) Suite™, are frequently used to predict these half-lives for various environmental compartments like water, soil, and sediment. chemsafetypro.com These models use the chemical structure to estimate the rate of degradation through processes like biodegradation. chemsafetypro.com
Table 2: Modeled Environmental Degradation Half-Lives for this compound
| Environmental Compartment | Modeled Half-Life | Prediction Tool |
|---|---|---|
| Water | Data not available | - |
| Soil | Data not available | - |
Emerging Research Frontiers and Future Perspectives on Glycerol Diacetate Laurate
Exploration of Novel Synthetic Routes and Catalyst Development
The conventional synthesis of glycerol (B35011) esters often involves esterification or transesterification reactions. For glycerol diacetate laurate, this typically means reacting glycerol with acetic acid and lauric acid. However, current research is focused on developing more efficient, selective, and sustainable synthetic routes.
A primary area of exploration is the development and optimization of catalysts. Traditional homogeneous acid catalysts like sulfuric acid, while effective, pose challenges in terms of separation, reactor corrosion, and environmental impact. mdpi.com Consequently, the focus has shifted towards heterogeneous solid acid catalysts.
Catalyst Development:
Ion Exchange Resins: Cation exchange resins, such as Amberlyst-15 and Nafion-511, are being investigated as effective catalysts for the esterification of glycerol with acetic acid to produce glycerol diacetate. google.com These catalysts offer advantages like easy separation from the reaction mixture and reusability. Research is ongoing to improve their catalytic efficiency and stability for the synthesis of more complex esters like this compound.
Zeolites: Zeolites and other porous materials like ZSM-5 and H-mordenite are being explored for glycerol esterification due to their shape-selective properties and high acidity. mdpi.com These materials can potentially control the selectivity towards the desired diacetate laurate isomer.
Enzymatic Catalysis: The use of lipases, such as Novozym 435, presents a green and highly selective alternative for synthesizing glycerol esters. researchgate.net Enzymatic routes operate under milder conditions, reducing energy consumption and byproduct formation. Research in this area for this compound is focused on optimizing reaction conditions, enzyme immobilization techniques, and improving long-term operational stability.
The table below summarizes various catalytic systems being explored for glycerol esterification, a process central to the synthesis of this compound.
| Catalyst Type | Examples | Key Advantages | Research Focus |
| Homogeneous Acids | Sulfuric Acid, Hydrochloric Acid | High reaction rates | Overcoming separation and environmental issues mdpi.com |
| Cation Exchange Resins | Amberlyst-15, Nafion-511 | Reusability, reduced corrosion | Improving catalyst lifetime and efficiency google.com |
| Zeolites | ZSM-5, H-mordenite | Shape selectivity, thermal stability | Enhancing selectivity for specific isomers mdpi.com |
| Lipases (Enzymes) | Novozym 435 | High selectivity, mild reaction conditions, environmentally friendly | Enzyme immobilization and cost reduction researchgate.net |
Investigation of Advanced Material Applications Beyond Current Scope
While this compound and related compounds are known for their use as plasticizers, emulsifiers, and solvents in the food, cosmetic, and pharmaceutical industries, emerging research seeks to unlock their potential in advanced materials. atamankimya.comatamankimya.com
The unique structure of this compound, which combines the flexible glycerol backbone with both short acetate (B1210297) groups and a longer laurate chain, imparts specific physicochemical properties that could be harnessed for novel applications.
Potential Future Applications:
Biodegradable Polymers: As a bio-based molecule, this compound is a candidate for use as a renewable monomer or a bio-plasticizer in the development of biodegradable polymers. Its incorporation into polymer matrices could enhance flexibility and processability while maintaining or improving the biodegradability of the final product.
Advanced Drug Delivery Systems: The amphiphilic nature of this compound could be exploited in pharmaceutical formulations. It has the potential to act as a carrier in nanoemulsions or self-emulsifying drug delivery systems (SEDDS) to improve the solubility and bioavailability of poorly water-soluble drugs. The use of the related compound, glycerol diacetate, in controlled-release oral osmotic pump systems highlights the potential for such applications. atamankimya.com
Smart Materials: Researchers are exploring the possibility of creating stimuli-responsive materials where the properties can be altered by external factors like temperature or pH. The ester linkages in this compound could potentially be engineered to break under specific conditions, leading to applications in targeted release systems or self-healing materials.
Deepening Understanding of Fundamental Mechanistic Principles
A thorough understanding of the reaction mechanisms governing the synthesis of this compound is crucial for optimizing production processes and catalyst design. The esterification of glycerol is a complex reaction that can yield a mixture of mono-, di-, and tri-esters.
Detailed mechanistic studies, often employing computational methods like Density Functional Theory (DFT), are being used to elucidate the reaction pathways. mdpi.com Key areas of investigation include:
Reaction Intermediates: Identifying the transient species and intermediates formed during the catalytic cycle.
Rate-Determining Steps: Pinpointing the slowest step in the reaction sequence, which is critical for process optimization. For the conversion of glycerol, the initial dehydrogenation step is often rate-limiting. mdpi.com
Catalyst-Substrate Interactions: Understanding how the glycerol, acetic acid, and lauric acid molecules interact with the active sites of the catalyst. This knowledge is essential for designing catalysts with higher activity and selectivity.
Integration of this compound into Circular Economy Models
The concept of a circular economy, which aims to minimize waste and maximize the use of resources, is highly relevant to the production and application of this compound. researchgate.net A key driver for this integration is the primary source of one of its main precursors: glycerol.
Glycerol is a major byproduct of the biodiesel industry, generated in large quantities during the transesterification of triglycerides. mdpi.com This abundance has led to a saturated market, making the conversion of crude glycerol into value-added chemicals a key strategy for improving the economic viability and sustainability of biodiesel production.
The synthesis of this compound represents a prime example of valorization within a circular bioeconomy framework. researchgate.net This model involves:
Utilizing Bio-based Feedstocks: The process uses glycerol from biodiesel production and lauric acid, which can be sourced from vegetable oils like coconut or palm kernel oil.
Waste Valorization: It transforms a low-value industrial byproduct (crude glycerol) into a higher-value chemical with diverse applications.
Developing Sustainable Products: The resulting this compound can be used to create more environmentally friendly products, such as biodegradable plastics or bio-based solvents.
By integrating the production of this compound into the biodiesel value chain, a more circular and sustainable industrial ecosystem can be achieved, reducing waste and reliance on fossil fuel-based chemicals.
Addressing Research Gaps and Challenges in Academic Inquiry
Despite its potential, research specifically focused on this compound is still in its early stages, and several gaps and challenges need to be addressed.
Selective Synthesis: A major challenge is the selective synthesis of the desired this compound isomer. The three hydroxyl groups of glycerol have different reactivities, and controlling the esterification to place the laurate and acetate groups in specific positions is difficult. This leads to the formation of a mixture of products, complicating purification and limiting applications that require high purity.
Lack of Physicochemical Data: There is a scarcity of comprehensive data on the physical and chemical properties of pure this compound isomers. Detailed studies on properties like viscosity, thermal stability, and solvency are needed to guide the development of new applications.
Economic Viability of Novel Routes: While novel synthetic routes, particularly those using enzymatic catalysts, offer environmental benefits, their economic feasibility on an industrial scale remains a challenge. The cost and stability of catalysts are significant hurdles that require further research.
Application-Specific Performance Studies: More research is needed to evaluate the performance of this compound in specific advanced material applications. For instance, detailed studies are required to understand its long-term stability and effectiveness as a bio-plasticizer in various polymer systems.
Addressing these research gaps through focused academic inquiry will be essential to unlock the full potential of this compound as a versatile and sustainable chemical building block for the future.
Q & A
Q. What are the critical steps for synthesizing glycerol diacetate laurate with high purity, and how can reaction conditions be standardized?
this compound is synthesized via esterification of glycerol with acetic acid and lauric acid. Key steps include:
- Reactant Ratios : Adjusting the molar ratio of glycerol to acetic acid (typically 1:2) and lauric acid to control esterification efficiency .
- Catalysts : Using sulfuric acid or ion-exchange resins to accelerate reaction kinetics; ion-exchange resins reduce byproduct formation .
- Purification : Post-reaction distillation separates unreacted glycerol and acids. Purity is confirmed via gas chromatography (GC) or nuclear magnetic resonance (NMR) . Standardization requires monitoring temperature (80–120°C) and pressure to avoid side reactions like triacetin formation .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural and functional properties?
- Structural Analysis : NMR (¹H and ¹³C) identifies acetate and laurate ester groups, while FTIR confirms ester carbonyl peaks (~1740 cm⁻¹) .
- Purity Assessment : GC-MS quantifies residual acetic/glycerol content, and HPLC evaluates laurate incorporation efficiency .
- Physicochemical Properties : Differential scanning calorimetry (DSC) measures thermal stability, and rheometry assesses viscosity .
Q. How does this compound’s stability vary under different storage conditions (e.g., temperature, pH)?
Stability studies should:
- Temperature : Conduct accelerated degradation tests at 40–60°C to model long-term storage. This compound degrades above 100°C, releasing acetic acid .
- pH : Test hydrolysis rates in acidic (pH 3–5) and alkaline (pH 8–10) conditions. Degradation products (glycerol, lauric acid) are quantified via HPLC .
- Light Exposure : UV-Vis spectroscopy monitors photodegradation under UV light (λ = 254 nm) .
Advanced Research Questions
Q. What experimental strategies optimize this compound’s yield while minimizing isomerization or byproducts?
- Isomer Control : Use regioselective catalysts (e.g., lipases) to favor 1,2-diacetate over 1,3-isomers, which complicate purification .
- Byproduct Mitigation : Introduce molecular sieves to absorb water, shifting equilibrium toward esterification .
- Reactor Design : Continuous-flow systems improve heat/mass transfer, reducing side reactions like transesterification .
Q. How can contradictions in reported solubility data for this compound be resolved methodologically?
Discrepancies arise from:
- Isomeric Variants : Separate 1,2- and 1,3-diacetate isomers via fractional crystallization before solubility testing .
- Solvent Polarity : Use Hansen solubility parameters to compare solubility in polar (e.g., ethanol) vs. nonpolar (e.g., hexane) solvents .
- Temperature Gradients : Report solubility at standardized temperatures (e.g., 25°C ± 0.1°C) with controlled agitation .
Q. What advanced computational models predict this compound’s behavior in complex matrices (e.g., lipid bilayers or polymer blends)?
- Molecular Dynamics (MD) : Simulate interactions with lipid membranes using force fields (e.g., CHARMM36) to assess permeability .
- QSAR Models : Correlate laurate chain length with emulsification efficiency in polymer matrices .
- Thermodynamic Predictions : Use COSMO-RS to estimate partition coefficients in biphasic systems .
Q. How do impurities (e.g., residual catalysts or unreacted glycerol) impact this compound’s performance in biomedical applications?
- Toxicity Screening : Cell viability assays (e.g., MTT) quantify cytotoxicity linked to residual sulfuric acid .
- Functional Interference : FTIR and DSC detect catalyst residues altering thermal stability or emulsification .
- Purification Validation : ICP-MS ensures metal catalysts (e.g., Sn-based) are below permissible thresholds .
Methodological Guidelines
- Data Reproducibility : Follow IUPAC protocols for reporting reaction yields, purity, and isomer ratios .
- Conflict Resolution : Use orthogonal analytical techniques (e.g., NMR + GC) to validate contradictory data .
- Ethical Compliance : Adhere to OECD guidelines for toxicity testing if used in food or biomedical contexts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
